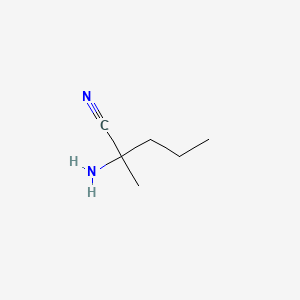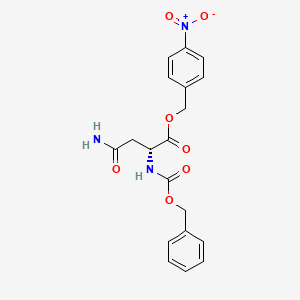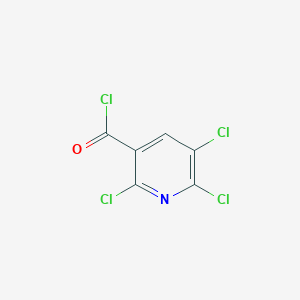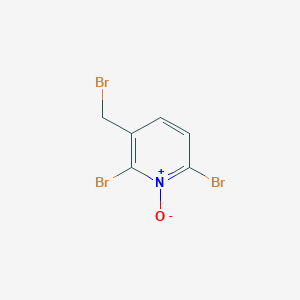![molecular formula C10H14Cl2N2 B3273367 [(2,6-Dichloropyridin-3-yl)methyl]diethylamine CAS No. 58624-17-2](/img/structure/B3273367.png)
[(2,6-Dichloropyridin-3-yl)methyl]diethylamine
Descripción general
Descripción
“[(2,6-Dichloropyridin-3-yl)methyl]diethylamine” is a chemical compound with the CAS Number: 58624-17-2 . It has a molecular weight of 233.14 and its IUPAC name is N-((2,6-dichloropyridin-3-yl)methyl)-N-ethylethanamine . It is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14Cl2N2/c1-3-14(4-2)7-8-5-6-9(11)13-10(8)12/h5-6H,3-4,7H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 233.14 . It is a liquid at room temperature . The storage temperature for this compound is 2-8°C .Aplicaciones Científicas De Investigación
Environmental Analysis :
- Aliphatic amines like diethylamine have been studied for their presence in waste water and surface water. Techniques involving derivatization with substances like benzenesulfonyl chloride have been used for their detection at sub-ppb levels in aquatic environments (Sacher, Lenz, & Brauch, 1997).
Polymerization Catalysts :
- Electron-rich aminopyridines, related to diethylamine, have been utilized in the synthesis of titanium complexes. These complexes demonstrate significant activity in ethylene and styrene polymerization, offering insights into novel polymerization catalysts (Hafeez, Kretschmer, & Kempe, 2011).
Synthesis of Optically Active Triamines :
- Research has focused on synthesizing new optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which shares a structural resemblance to the compound . These triamines have potential applications in asymmetric synthesis and chiral technology (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Synthesis of Complex Molecular Structures :
- Diethylamine has been used in the synthesis of complex molecules like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. This demonstrates the role of such amines in constructing intricate molecular architectures for various applications (Anuradha et al., 2014).
Chemical Reaction Studies :
- Studies have been conducted on the pentasubstitution of pyridines, involving reactions with diethylamine. This sheds light on reaction mechanisms and the synthesis of novel organic compounds (Peláez-Arango et al., 1994).
Pharmaceutical Chemistry :
- Derivatives of N-(pyrimid-4-yl)ethylamine, with structural similarities, have been explored for their antibacterial activity. This research contributes to the discovery of new antibacterial agents (Sokolova et al., 1970).
Catalysis Research :
- Research on molybdenum halide cluster catalysts has shown that diethylamine can be dehydrogenated to various products. This study is significant in the field of catalysis and chemical transformations (Kamiguchi et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2,6-dichloropyridin-3-yl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2/c1-3-14(4-2)7-8-5-6-9(11)13-10(8)12/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWICXEJLQKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(N=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B3273400.png)
